molecular formula C11H11ClN2 B15244478 4-(3-Chloro-4-methylphenyl)-3-methyl-1H-pyrazole

4-(3-Chloro-4-methylphenyl)-3-methyl-1H-pyrazole

Cat. No.: B15244478
M. Wt: 206.67 g/mol
InChI Key: YRUNDQUCBSJNCD-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methylphenyl)-3-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a chloro and methyl substituent on the phenyl ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-methylphenyl)-3-methyl-1H-pyrazole typically involves the reaction of 3-chloro-4-methylphenylhydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-methylphenyl)-3-methyl-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

4-(3-Chloro-4-methylphenyl)-3-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methylphenyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The chloro and methyl substituents on the phenyl ring can influence its binding affinity and selectivity towards these targets. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methylphenyl isocyanate
  • 4-Chloro-3-methylphenol
  • 4-(3-Chloro-4-methylphenyl)-1,2,3,5-dithiadiazol-3-yl radical

Uniqueness

4-(3-Chloro-4-methylphenyl)-3-methyl-1H-pyrazole is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

4-(3-chloro-4-methylphenyl)-5-methyl-1H-pyrazole

InChI

InChI=1S/C11H11ClN2/c1-7-3-4-9(5-11(7)12)10-6-13-14-8(10)2/h3-6H,1-2H3,(H,13,14)

InChI Key

YRUNDQUCBSJNCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(NN=C2)C)Cl

Origin of Product

United States

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